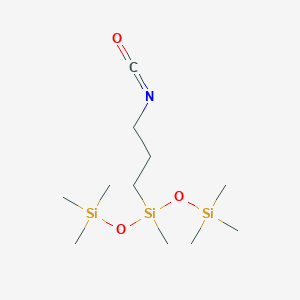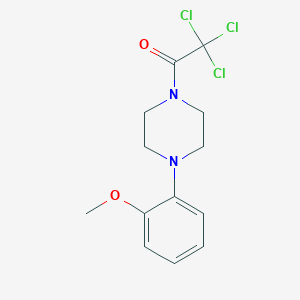
2-(4-Trichloroacetylpiperazin-1-yl) anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Trichloroacetylpiperazin-1-yl) anisole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is also known as TAP and has a molecular formula of C12H12Cl3N3O2.
Mecanismo De Acción
TAP inhibits HDAC by binding to the active site of the enzyme and preventing it from deacetylating histones. This leads to an increase in the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. TAP has also been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Efectos Bioquímicos Y Fisiológicos
TAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the anti-apoptotic protein Bcl-2. TAP has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases (MMPs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAP has several advantages for lab experiments. It is a potent and selective inhibitor of HDAC, which makes it an ideal tool for studying the role of HDAC in various biological processes. TAP is also stable and can be easily synthesized in large quantities. However, TAP has some limitations for lab experiments. It is highly toxic and can cause severe side effects in vivo. Therefore, it should be handled with extreme caution.
Direcciones Futuras
There are several future directions for the research on TAP. One direction is to develop TAP derivatives with improved efficacy and reduced toxicity. Another direction is to study the role of TAP in other biological processes such as inflammation and neurodegeneration. TAP has also been shown to have potential applications in epigenetic therapy and drug delivery. Therefore, further research is needed to explore these applications.
Conclusion
In conclusion, TAP is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. The synthesis of TAP involves the reaction between 4-trichloroacetyl piperazine and anisole in the presence of a base such as potassium carbonate. TAP is a potent inhibitor of HDAC and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. TAP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on TAP, and further research is needed to explore its potential applications.
Aplicaciones Científicas De Investigación
TAP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. TAP is a potent inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells.
Propiedades
Número CAS |
219963-59-4 |
|---|---|
Nombre del producto |
2-(4-Trichloroacetylpiperazin-1-yl) anisole |
Fórmula molecular |
C13H15Cl3N2O2 |
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H15Cl3N2O2/c1-20-11-5-3-2-4-10(11)17-6-8-18(9-7-17)12(19)13(14,15)16/h2-5H,6-9H2,1H3 |
Clave InChI |
ATXIDBZSKHBWEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

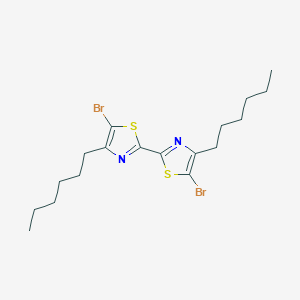
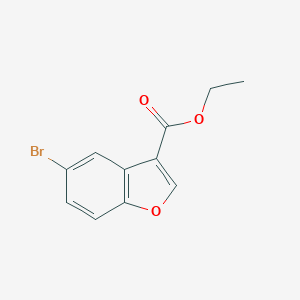
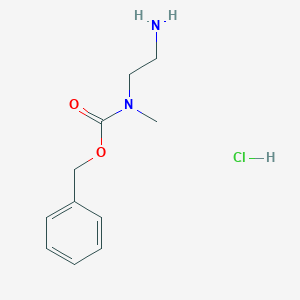
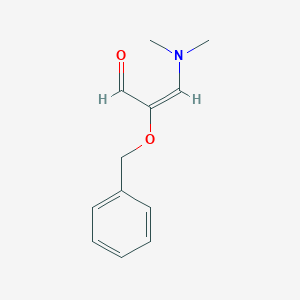
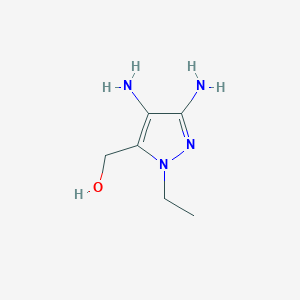
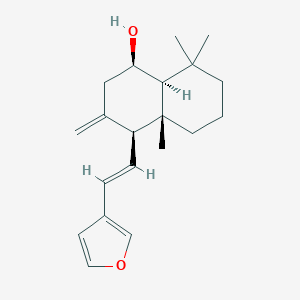
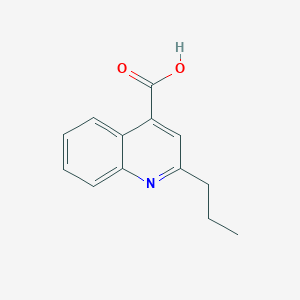
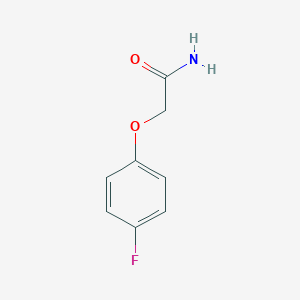
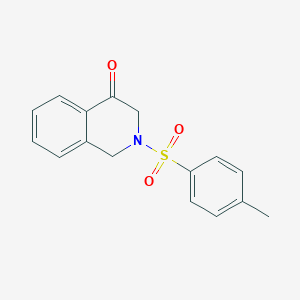
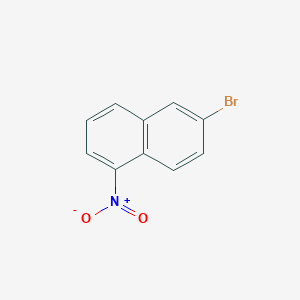
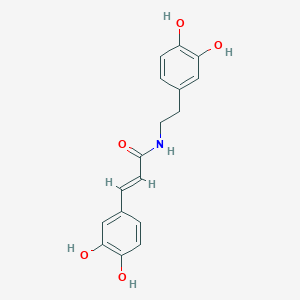

![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
